

# An In-depth Technical Guide to 2,5-Di-tert-butyl-4-methoxyphenol

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## Compound of Interest

Compound Name: 2,5-Di-tert-butyl-4-methoxyphenol

Cat. No.: B155692

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This technical guide provides a comprehensive overview of **2,5-Di-tert-butyl-4-methoxyphenol**, a synthetic phenolic antioxidant of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and key biological activities, with a focus on its antioxidant and anti-inflammatory properties.

## Chemical Identity and Synonyms

**2,5-Di-tert-butyl-4-methoxyphenol** is a member of the phenol and methoxybenzene classes.

[1] A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in research and literature.

Identifier Type	Value
IUPAC Name	2,5-di-tert-butyl-4-methoxyphenol[1]
CAS Number	1991-52-2[1]
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O <sub>2</sub> [1]
Molecular Weight	236.35 g/mol [1]
Synonyms	2,5-Di-tert-butyl-4-hydroxyanisole, 2,5-DBHA, Phenol, 2,5-bis(1,1-dimethylethyl)-4-methoxy-[1]
InChI	InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3[1]
SMILES	<chem>CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O</chem> [1]

## Synthesis of 2,5-Di-tert-butyl-4-methoxyphenol

The synthesis of **2,5-Di-tert-butyl-4-methoxyphenol** can be achieved through several routes. The two primary methods are the Friedel-Crafts alkylation of 4-methoxyphenol and the selective methylation of 2,5-di-tert-butylhydroquinone. While the former is a traditional method, it often results in a mixture of isomers requiring further purification.[2] The latter method offers higher selectivity for the desired 2,5-isomer.

### Synthesis via Friedel-Crafts Alkylation of 4-Methoxyphenol

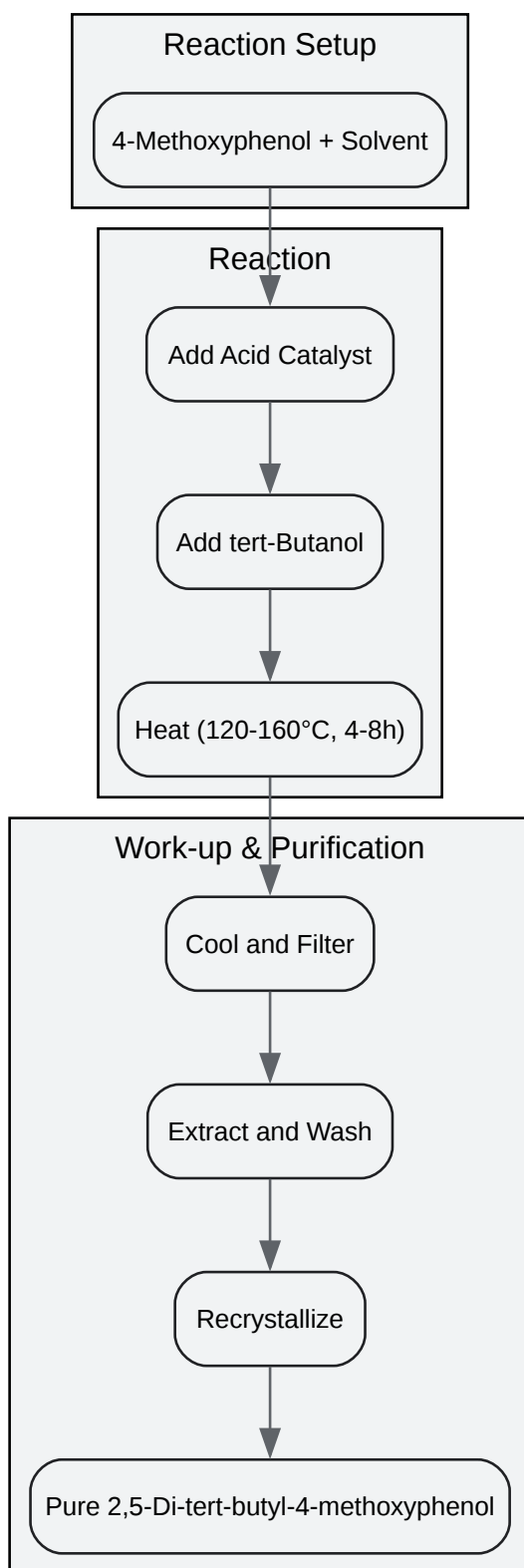
This widely used industrial method involves the electrophilic substitution of tert-butyl groups onto the aromatic ring of 4-methoxyphenol using a tert-butylating agent like tert-butanol in the presence of an acid catalyst.[2][3]

#### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 4-methoxyphenol and a suitable solvent (e.g., cyclohexane).

- Catalyst Addition: Slowly add an acid catalyst, such as phosphoric acid or sulfuric acid, to the stirring mixture.
- Reactant Addition: Gradually add tert-butanol to the reaction mixture.
- Reaction Conditions: Heat the mixture to a temperature between 120-160°C and maintain for 4-8 hours.<sup>[3]</sup>
- Work-up: After cooling, the catalyst is filtered. The filtrate is then subjected to extraction and washing. The organic layer is washed with a 10% sodium hydroxide solution and then with water until neutral.<sup>[2]</sup>
- Purification: The crude product is purified by recrystallization from a solvent like petroleum ether to separate the 2,5-isomer from the 3,5-isomer.<sup>[2][3]</sup>

Logical Workflow for Friedel-Crafts Alkylation:



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Synthesis of **2,5-Di-tert-butyl-4-methoxyphenol** via Friedel-Crafts Alkylation.

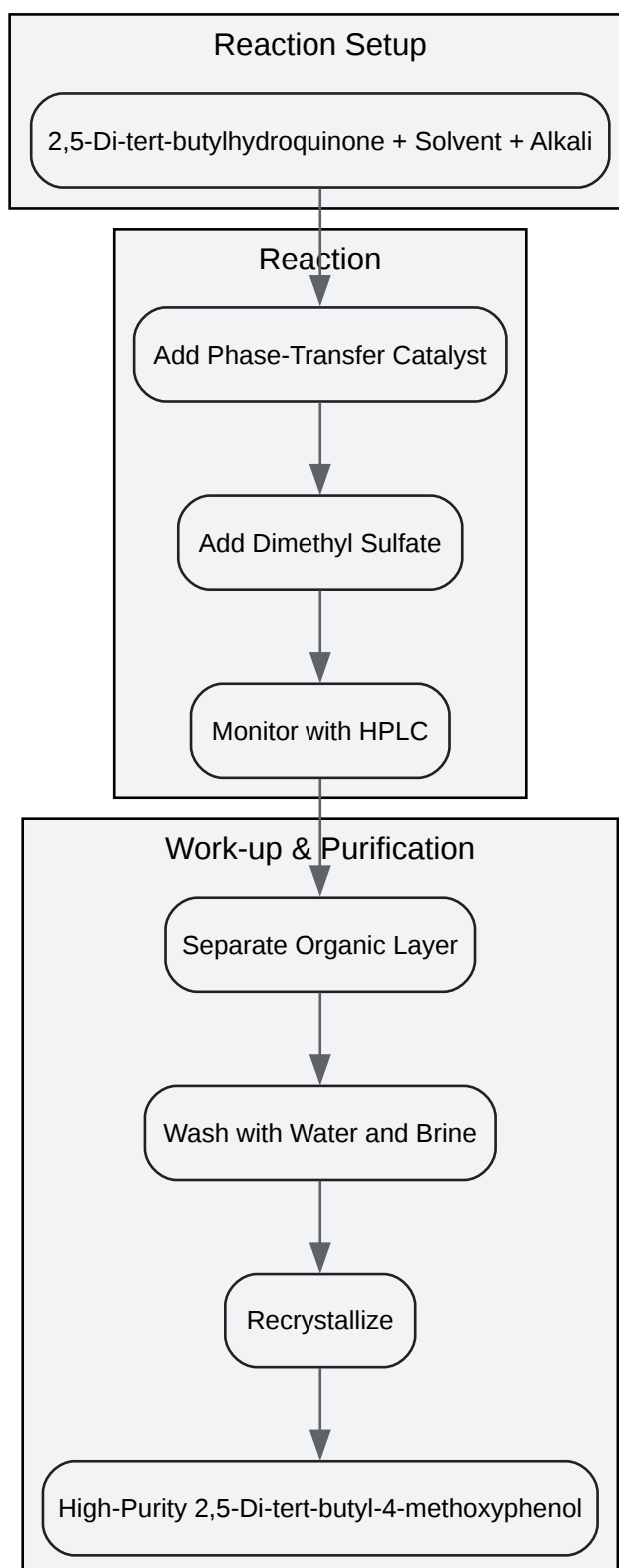
## Synthesis via Selective Methylation of 2,5-Di-tert-butylhydroquinone

This method provides a more selective route to the 2,5-isomer, minimizing the formation of the 3,5-isomer.<sup>[2]</sup>

### Experimental Protocol:

- **Phase Preparation:** In a reactor, charge 2,5-di-tert-butylhydroquinone, an aprotic solvent (e.g., n-hexane), and an aqueous alkali solution.
- **Catalysis:** Introduce a phase-transfer catalyst.
- **Methylation:** Add a methylating agent, such as dimethyl sulfate, to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, separate the organic layer. Wash the organic phase with water and then with a brine solution.
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.

### Logical Workflow for Selective Methylation:



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Synthesis of **2,5-Di-tert-butyl-4-methoxyphenol** via Selective Methylation.

## Antioxidant Activity

**2,5-Di-tert-butyl-4-methoxyphenol** is a potent antioxidant, a property conferred by its sterically hindered phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals. Its antioxidant capacity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

## Quantitative Antioxidant Data

The antioxidant efficacy is often expressed as the IC<sub>50</sub> value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC<sub>50</sub> value indicates higher antioxidant activity.

Antioxidant Assay	2,5-Di-tert-butyl-4-methoxyphenol (or its isomer 3-tert-Butyl-4-methoxyphenol) IC <sub>50</sub> (µg/mL)	Standard Reference (IC <sub>50</sub> )
DPPH Radical Scavenging	15 - 40[4]	Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging	17 (for 2,4-DTBP)[5]	Trolox: ~3 µg/mL

Note: IC<sub>50</sub> values can vary depending on specific experimental conditions. The values for **2,5-Di-tert-butyl-4-methoxyphenol**'s isomers are often used as a benchmark.

## Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) by an antioxidant.

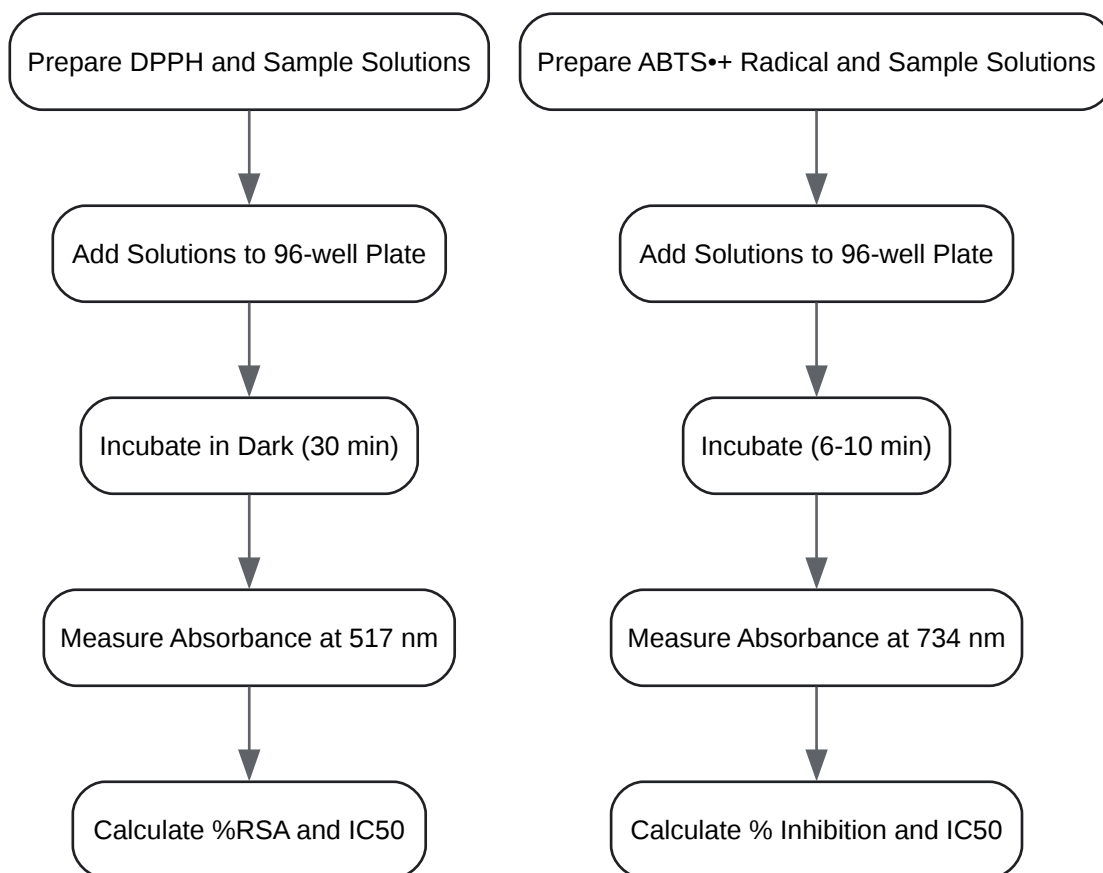
Protocol:

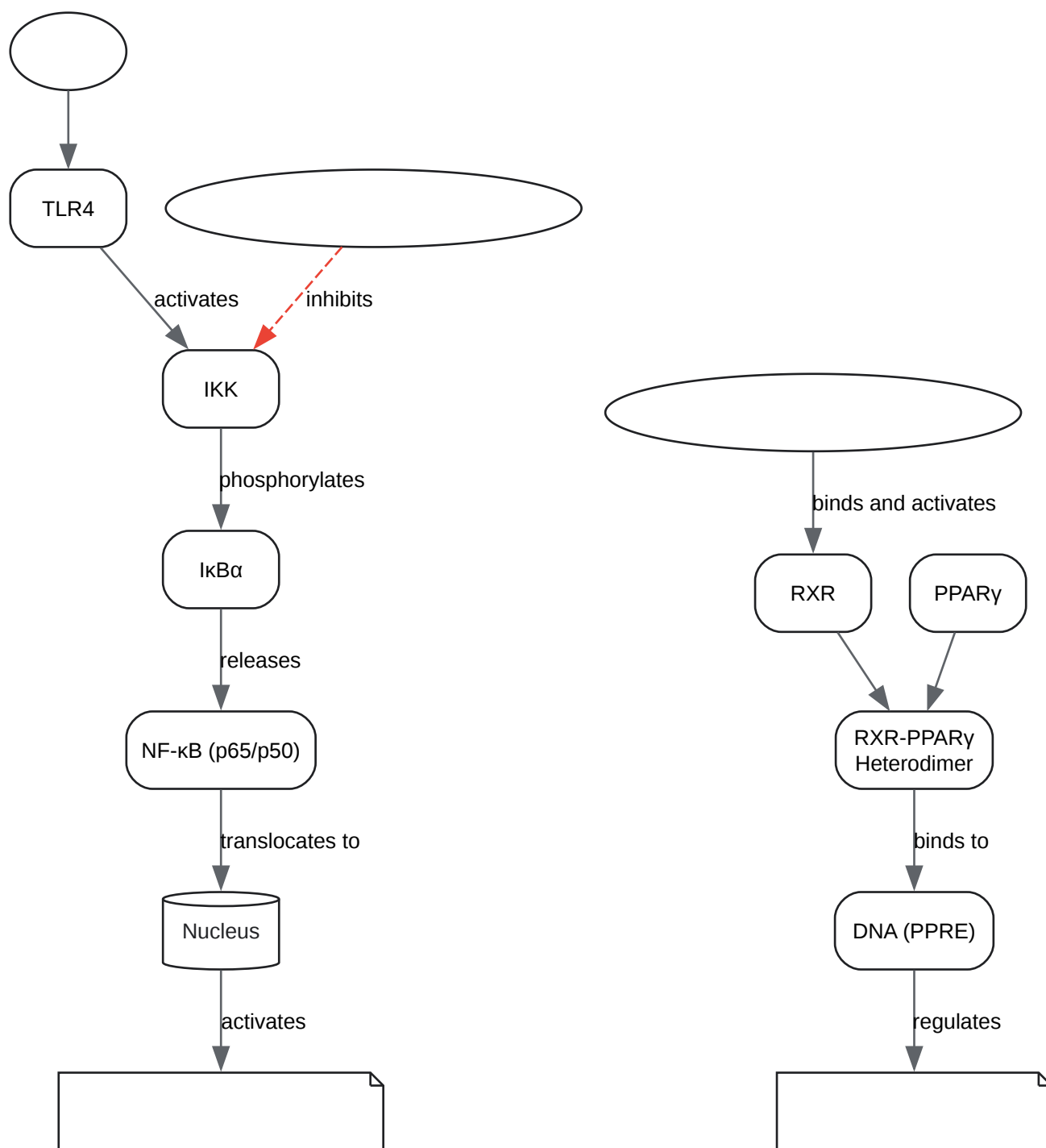
- Reagent Preparation:
  - DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store in an amber bottle.[4]

- Sample Stock Solution (1 mg/mL): Dissolve 10 mg of **2,5-Di-tert-butyl-4-methoxyphenol** in 10 mL of methanol.
- Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.[4]
- Assay Procedure (96-well plate):
  - Add 100 µL of each working solution to the wells.
  - Add 100 µL of the DPPH solution to each well.
  - A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
  - A blank well should contain 200 µL of methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
  - Percentage of Radical Scavenging Activity (%RSA) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
  - Plot %RSA against the concentration to determine the IC50 value.[4]

Experimental Workflow for DPPH Assay:







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